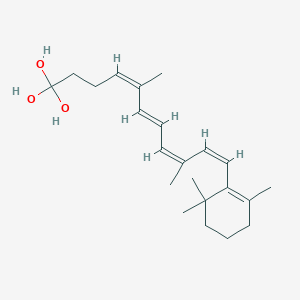
N-(5-Norbornene-2-methyl)-methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Norbornene-2-methyl)-methanesulfonamide: is a chemical compound derived from norbornene, a bicyclic hydrocarbon. This compound is notable for its unique structure, which includes a norbornene ring and a methanesulfonamide group. The presence of the norbornene ring imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Norbornene-2-methyl)-methanesulfonamide typically involves the reaction of 5-norbornene-2-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate sulfonate ester, which subsequently undergoes nucleophilic substitution to yield the desired sulfonamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions:
Oxidation: N-(5-Norbornene-2-methyl)-methanesulfonamide can undergo oxidation reactions, particularly at the norbornene ring. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the methanesulfonamide moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of diols or epoxides from the norbornene ring.
Reduction: Formation of amines from the sulfonamide group.
Substitution: Formation of new sulfonamide derivatives.
科学的研究の応用
Chemistry: N-(5-Norbornene-2-methyl)-methanesulfonamide is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties. Its rigid structure contributes to the formation of high-strength materials .
Biology: In biological research, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. Its stability and reactivity make it suitable for creating complex molecular architectures.
Medicine: The compound is investigated for its potential use in drug delivery systems. Its ability to form stable conjugates with various drugs can enhance the efficacy and targeting of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its unique properties contribute to the development of materials with enhanced durability and resistance to environmental factors .
作用機序
The mechanism by which N-(5-Norbornene-2-methyl)-methanesulfonamide exerts its effects is primarily through its reactivity and stability. The norbornene ring provides a rigid framework that can undergo various chemical transformations, while the methanesulfonamide group offers sites for nucleophilic attack and substitution reactions. These properties enable the compound to participate in a wide range of chemical processes, making it a versatile building block in synthetic chemistry.
類似化合物との比較
5-Norbornene-2-methanol: A precursor in the synthesis of N-(5-Norbornene-2-methyl)-methanesulfonamide, known for its use in polymer synthesis.
5-Norbornene-2-methyl acetate: Another norbornene derivative used in polymerization reactions.
5-Norbornene-2-methanamine: A compound with similar reactivity, used in the synthesis of various bioactive molecules.
Uniqueness: this compound stands out due to its combination of a rigid norbornene ring and a reactive methanesulfonamide group. This unique structure imparts both stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C9H15NO2S |
|---|---|
分子量 |
201.29 g/mol |
IUPAC名 |
N-[[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]methyl]methanesulfonamide |
InChI |
InChI=1S/C9H15NO2S/c1-13(11,12)10-6-9-5-7-2-3-8(9)4-7/h2-3,7-10H,4-6H2,1H3/t7-,8+,9?/m0/s1 |
InChIキー |
FEALMIYDTDFJBH-ZQTLJVIJSA-N |
異性体SMILES |
CS(=O)(=O)NCC1C[C@@H]2C[C@H]1C=C2 |
正規SMILES |
CS(=O)(=O)NCC1CC2CC1C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



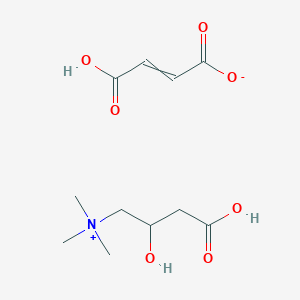

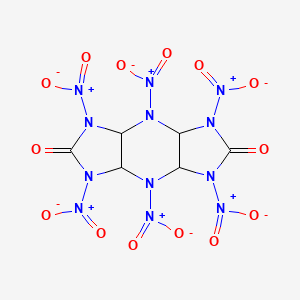
![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)

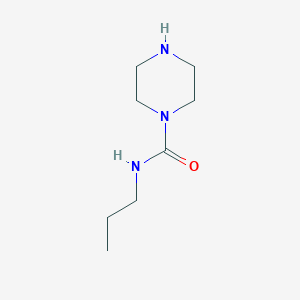
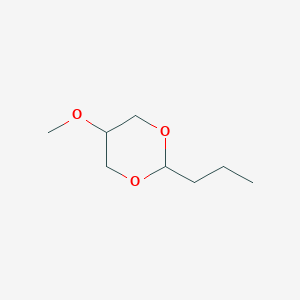
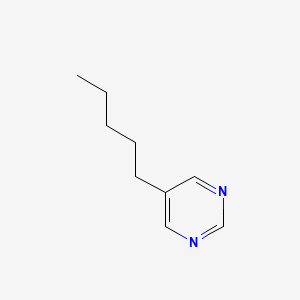

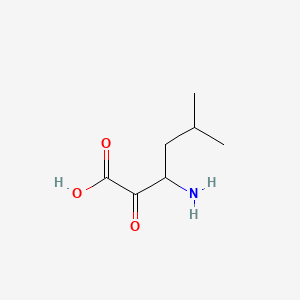
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)

